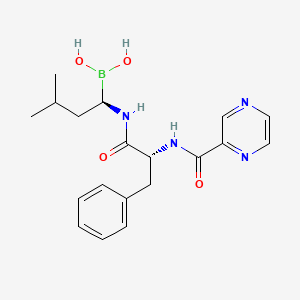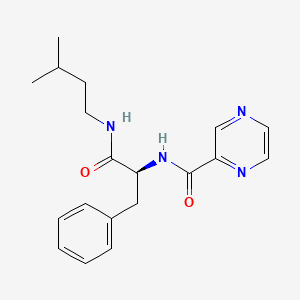
Decitabine Impurity 2 (alpha-Isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
- Decitabine affects multiple pathways:
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Decitabine Impurity 2 (alpha-Isomer) is involved in biochemical reactions similar to its parent compound, Decitabine. Decitabine is a nucleoside metabolic inhibitor that integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits .
Cellular Effects
Decitabine Impurity 2 (alpha-Isomer) may have similar cellular effects as Decitabine. Decitabine is known to induce DNA hypomethylation and corresponding alterations in gene expression . It has been shown to have significant effects on various types of cells and cellular processes, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Decitabine Impurity 2 (alpha-Isomer) is likely to be similar to that of Decitabine. Decitabine is a prodrug that requires transport into cells and subsequent phosphorylation by distinct kinases to generate the active molecule 5-aza-2’-deoxycytidine-triphosphate, which is incorporated by DNA polymerase during DNA replication . Once incorporated into DNA, Decitabine is recognized as a substrate by DNA methyltransferase 1 (DNMT1), leading to its depletion and subsequent DNA hypomethylation .
Temporal Effects in Laboratory Settings
The temporal effects of Decitabine Impurity 2 (alpha-Isomer) in laboratory settings are not well-studied. Studies on Decitabine have shown that its effects can change over time. For instance, resistance to Decitabine and 5-azacytidine can emerge from adaptive responses of the pyrimidine metabolism network .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Decitabine Impurity 2 (alpha-Isomer) in animal models are not available. Decitabine has been studied extensively. The dosage of Decitabine can vary depending on the treatment regimen, with common dosages ranging from 15 mg/m2 IV over 3 hours, repeated every 8 hours for 3 days, to 20 mg/m2 IV over 1 hour, repeated daily for 5 days .
Metabolic Pathways
Decitabine Impurity 2 (alpha-Isomer) is likely to be involved in similar metabolic pathways as Decitabine. Decitabine is metabolized by the pyrimidine metabolism network, which includes enzymes such as deoxycytidine kinase (DCK) and cytidine deaminase (CDA) .
Transport and Distribution
The transport and distribution of Decitabine Impurity 2 (alpha-Isomer) within cells and tissues are not well-studied. Decitabine, the parent compound, is considered a prodrug that requires transport into cells for its activation .
Subcellular Localization
The subcellular localization of Decitabine Impurity 2 (alpha-Isomer) is not well-known. As a nucleoside analogue, Decitabine is likely to be found in the nucleus where it integrates into cellular DNA .
Méthodes De Préparation
The preparation of Decitabine Impurity 2 (alpha-Isomer) involves synthetic routes that typically include the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps . One common method involves the use of methyl 2-deoxy-3,5-di-O-p-toluoyl-alpha-D-ribo-furanoside as a starting material, which undergoes various chemical reactions to yield the desired impurity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Decitabine Impurity 2 (alpha-Isomer) undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Decitabine Impurity 2 (alpha-Isomer) has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Decitabine Impurity 2 (alpha-Isomer) can be compared with other similar compounds, such as:
Decitabine Impurity 1 (alpha-Isomer): Another impurity associated with Decitabine, with a different molecular structure and properties.
Decitabine Impurity 2 (Beta-Isomer): A stereoisomer of Decitabine Impurity 2 (alpha-Isomer), differing in the spatial arrangement of atoms.
Decitabine Impurity 3: Another related impurity with distinct chemical characteristics.
The uniqueness of Decitabine Impurity 2 (alpha-Isomer) lies in its specific molecular structure and its role as a reference standard in the quality control of Decitabine formulations .
Propriétés
Numéro CAS |
78185-64-5 |
|---|---|
Formule moléculaire |
C22H24O6 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[(2R,3S,5S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20-/m0/s1 |
Clé InChI |
MTMWQYDEGWXCTH-ZCNNSNEGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribo-furanoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


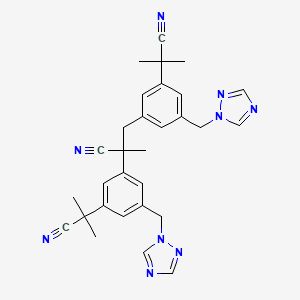
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)
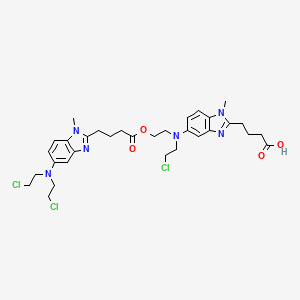
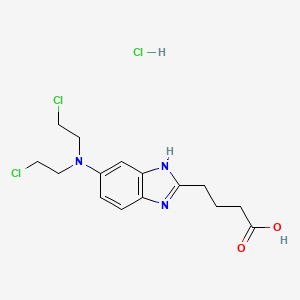
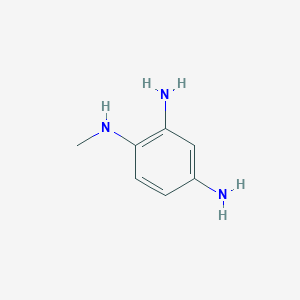
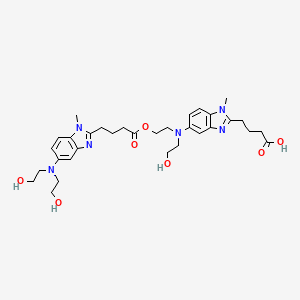



![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)
